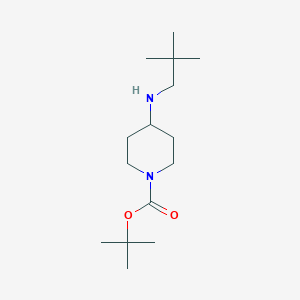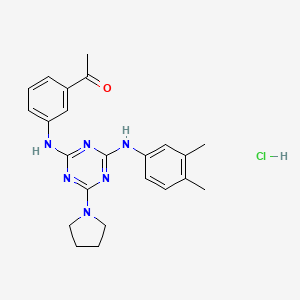
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions aiming at achieving desired structures with specific functional groups. For instance, the structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides, which are broadly active in various models of pharmacoresistant seizures, were derived by redesigning the cardiotoxic sodium channel blocker Disopyramide (Dawidowski et al., 2020)(Dawidowski et al., 2020). These syntheses involve steps that ensure the introduction of the desired functional groups into the molecule, influencing its activity and safety profile.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide has been elucidated using various analytical techniques. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure and anticancer activity using elemental analyses and spectroscopic techniques(Sharma et al., 2018). Molecular docking analysis further supported its potential biological activity.
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are key to understanding its reactivity and potential for modification. For example, Galeazzi et al. (1996) explored the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides, leading to pyrrolidin-2-ones, a reaction that showcases the potential for creating biologically active molecules containing the pyrrolidine ring(Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in different fields. Kaya and Aydın (2012) synthesized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer, investigating its electrical conductivities and fluorescence measurements, which are essential for evaluating its utility in electronic and photonic applications(Kaya & Aydın, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are integral to understanding the applications of this compound. For example, the study by Nikonov et al. (2016) on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the chemical modifications that can be applied to similar compounds to alter their properties for specific applications(Nikonov et al., 2016).
科学的研究の応用
Chemoselective Acetylation and Synthesis
Research has demonstrated methods for the chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, an intermediate crucial for synthesizing antimalarial drugs. The study by Magadum and Yadav (2018) optimized the process using immobilized lipase as a catalyst, exploring various acyl donors and reaction conditions to achieve high selectivity and efficiency (Magadum & Yadav, 2018).
Antioxidant and Radical Scavenging Activities
Phenolic derivatives, closely related to the core structure of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide," such as acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant properties. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging peroxyl radicals, suggesting potential applications in protecting against oxidative stress (Dinis, Maderia, & Almeida, 1994).
Green Synthesis of Analgesic and Antipyretic Agents
The compound has also been a precursor in green chemistry approaches for synthesizing analogs with potential analgesic and antipyretic activities. Reddy et al. (2014) developed environmentally friendly synthetic routes to produce derivatives that show promise as safer alternatives to conventional analgesics and antipyretics (Reddy, Reddy, & Dubey, 2014).
Pharmaceutical Applications
Derivatives of "this compound" have been explored for their pharmaceutical potential, including anticonvulsant, anticancer, and antimicrobial activities. For instance, Obniska et al. (2015) synthesized and evaluated a series of derivatives for their anticonvulsant activity, providing insights into the structure-activity relationship that could guide the development of new therapeutic agents (Obniska et al., 2015).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16(12-20-17(22)10-11-18(20)23)19-14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXLMUYBXHPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

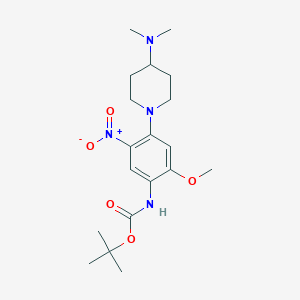
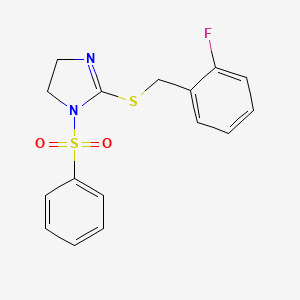
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
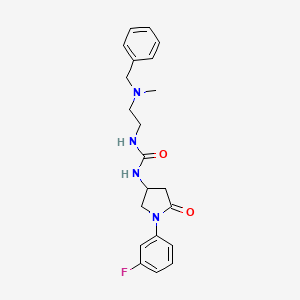
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)
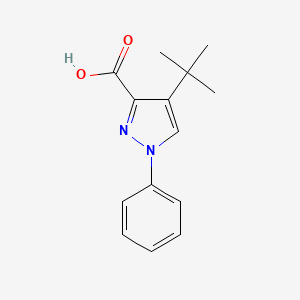
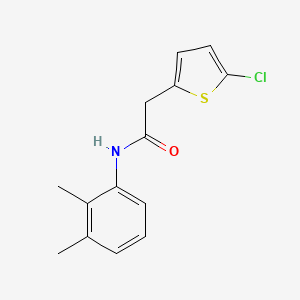
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
